
ent-Rosuvastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Rosuvastatin Sodium Salt: is an enantiomer of Rosuvastatin, a statin medication widely used to prevent cardiovascular diseases and treat abnormal lipid levels. The molecular formula of this compound is C22H27FN3O6S•Na, and it has a molecular weight of 503.52 . This compound is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Sodium Salt involves several synthetic steps. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with a suitable bivalent cation, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The formed salt is then isolated and purified.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: ent-Rosuvastatin Sodium Salt is used in chemical research to study its interactions with various reagents and its potential as a precursor for synthesizing other compounds .
Biology: In biological research, this compound is utilized to investigate its effects on cellular processes, particularly those related to cholesterol metabolism and lipid regulation .
Medicine: Medically, this compound is studied for its potential therapeutic applications in treating hyperlipidemia and preventing cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of statin medications .
Mechanism of Action
ent-Rosuvastatin Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream . This mechanism helps in managing and preventing cardiovascular diseases .
Comparison with Similar Compounds
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin that also inhibits HMG-CoA reductase.
Pravastatin: Known for its lipid-lowering effects.
Fluvastatin: Another member of the statin class with similar mechanisms of action.
Lovastatin: One of the earliest statins used in clinical practice.
Uniqueness: ent-Rosuvastatin Sodium Salt is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its counterparts . This uniqueness can influence its efficacy, safety profile, and interaction with other molecules .
Properties
Molecular Formula |
C22H27FN3NaO6S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1 |
InChI Key |
RGEBGDYYHAFODH-ZSVJWCLNSA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
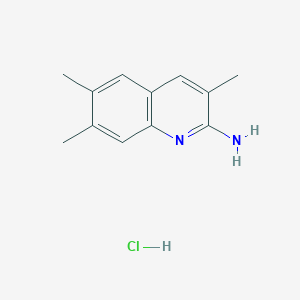
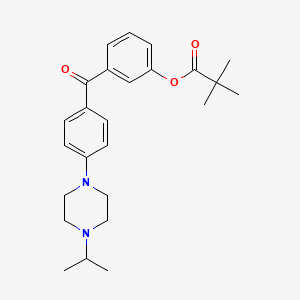

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
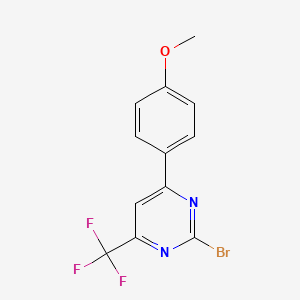

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
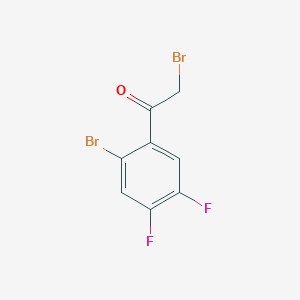
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
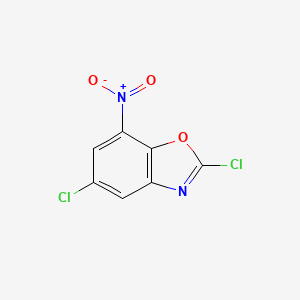
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
